4,5-Diaminonicotinaldehyde
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Overview
Description
4,5-Diaminonicotinaldehyde is an organic compound with the molecular formula C6H7N3O It is a derivative of nicotinaldehyde, featuring amino groups at the 4 and 5 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diaminonicotinaldehyde typically involves the nitration of nicotinaldehyde followed by reduction. One common method includes the following steps:
Nitration: Nicotinaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 5 positions.
Reduction: The dinitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diaminonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5-Diaminonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Diaminonicotinaldehyde involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. Its biological activity is attributed to its ability to interact with cellular components, potentially disrupting metabolic pathways and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
4,5-Diamino-2,6-dimethylpyridine: Similar structure but with methyl groups at the 2 and 6 positions.
4,5-Diamino-3-hydroxypyridine: Contains a hydroxyl group at the 3 position.
4,5-Diamino-2-chloropyridine: Contains a chlorine atom at the 2 position.
Uniqueness: 4,5-Diaminonicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4,5-diaminopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,7H2,(H2,8,9) |
InChI Key |
DEENNKZDKVQLSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)N)N)C=O |
Origin of Product |
United States |
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